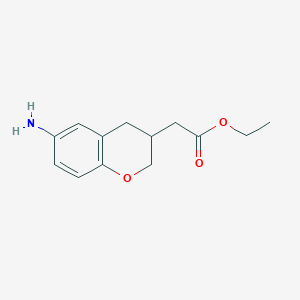

Ethyl 2-(6-aminochroman-3-yl)acetate

Numéro de catalogue B8330659

Poids moléculaire: 235.28 g/mol

Clé InChI: MHFFWCUFQLUBNB-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US06303349B1

Procedure details

To 10 ml of a sterilized medium (pH 7.4) containing 0.1% yeast extract, 0.1% meat extract (Ehrlich), 0.2% NZ amine (TYPE 1), 0.5% sodium chloride, 0.05% potassium dihydrogenphosphate, 0.1% dipotassium hydrogenphosphate, 0.01% magnesium sulfate, and 1.0% soluble starch was inoculated 5% culture of Pseudonocardia thermophila FERM BP-6275 which had been preliminary cultured in the same buffer. The culture was carried out at 52° C. for 72 hours. Wet cells obtained by centrifugation were added to 50 ml of a reaction solution (pH 8.0, adjusted with potassium hydroxide) containing 1 g of racemic 6-aminochroman-3-acetic acid ethyl ester hydrochloride. Hydrolytic reaction was carried out at 55° C. for 6 hours while maintaining the pH at 8.0 with a 2% potassium hydroxide solution. After the reaction, 20 ml of toluene were added and unreacted 6-aminochroman-3-acetic acid ethyl ester was extracted. Most of the remaining 6-aminochroman-3-acetic acid ethyl ester was extracted into the toluene layer and hydrolyzed 6-aminochroman-3-acetic acid was retained in the water layer. (S) 6-aminochroman-3-acetic acid ethyl ester with a purity of more than 99% was obtained by concentrating the toluene layer (yield: 35%).

[Compound]

Name

reaction solution

Quantity

50 mL

Type

reactant

Reaction Step One

Name

racemic 6-aminochroman-3-acetic acid ethyl ester hydrochloride

Quantity

1 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

Cl.[CH2:2]([O:4][C:5](=[O:18])[CH2:6][CH:7]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([NH2:17])[CH:14]=2)[O:9][CH2:8]1)[CH3:3].[OH-].[K+]>C1(C)C=CC=CC=1>[CH2:2]([O:4][C:5](=[O:18])[CH2:6][CH:7]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([NH2:17])[CH:14]=2)[O:9][CH2:8]1)[CH3:3] |f:0.1,2.3|

|

Inputs

Step One

[Compound]

|

Name

|

reaction solution

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

racemic 6-aminochroman-3-acetic acid ethyl ester hydrochloride

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C(C)OC(CC1COC2=CC=C(C=C2C1)N)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To 10 ml of a sterilized medium (pH 7.4) containing 0.1% yeast

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

0.1% meat extract (Ehrlich), 0.2% NZ amine (TYPE 1), 0.5% sodium chloride, 0.05% potassium dihydrogenphosphate, 0.1% dipotassium hydrogenphosphate, 0.01% magnesium sulfate, and 1.0% soluble starch

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Wet cells obtained by centrifugation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Hydrolytic reaction

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was carried out at 55° C. for 6 hours

|

|

Duration

|

6 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

unreacted 6-aminochroman-3-acetic acid ethyl ester was extracted

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Most of the remaining 6-aminochroman-3-acetic acid ethyl ester was extracted into the toluene layer and hydrolyzed 6-aminochroman-3-acetic acid

|

Outcomes

Product

Details

Reaction Time |

72 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(CC1COC2=CC=C(C=C2C1)N)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |